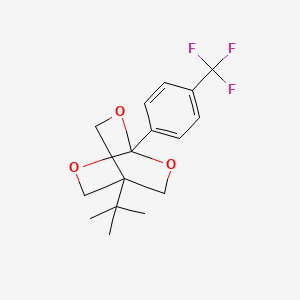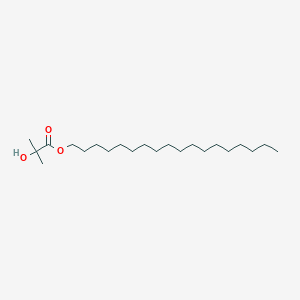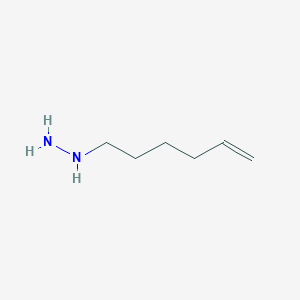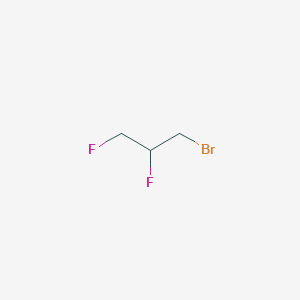
1-(1,3-Difluoropropan-2-yl)pyridine-4(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-Difluoropropan-2-yl)pyridine-4(1H)-thione is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a thione group and a difluoropropyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Difluoropropan-2-yl)pyridine-4(1H)-thione typically involves the reaction of pyridine derivatives with difluoropropylating agents under controlled conditions. One common method includes the use of difluoropropyl halides in the presence of a base to facilitate the substitution reaction on the pyridine ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 1-(1,3-Difluoropropan-2-yl)pyridine-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The difluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
1-(1,3-Difluoropropan-2-yl)pyridine-4(1H)-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 1-(1,3-Difluoropropan-2-yl)pyridine-4(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The difluoropropyl group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
相似化合物的比较
1-(1,3-Difluoropropan-2-yl)pyridine: Lacks the thione group but has similar difluoropropyl substitution.
Pyridine-4(1H)-thione: Lacks the difluoropropyl group but contains the thione group.
Uniqueness: 1-(1,3-Difluoropropan-2-yl)pyridine-4(1H)-thione is unique due to the combination of the thione and difluoropropyl groups, which confer distinct chemical and biological properties
属性
| 105980-64-1 | |
分子式 |
C8H9F2NS |
分子量 |
189.23 g/mol |
IUPAC 名称 |
1-(1,3-difluoropropan-2-yl)pyridine-4-thione |
InChI |
InChI=1S/C8H9F2NS/c9-5-7(6-10)11-3-1-8(12)2-4-11/h1-4,7H,5-6H2 |
InChI 键 |
PQLMBANGPQADHD-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=CC1=S)C(CF)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-(Morpholin-4-yl)-5-nitrobenzene-1-sulfonyl]ethan-1-ol](/img/structure/B14333384.png)
![1-Chloro-2-[(4-chlorophenyl)methoxy]benzene](/img/structure/B14333400.png)

![19-ethyl-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14333420.png)
![{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane](/img/structure/B14333446.png)
![7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride](/img/structure/B14333450.png)

